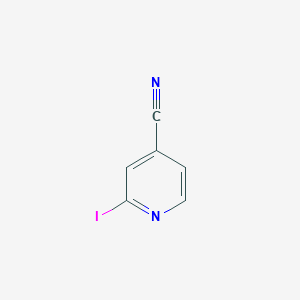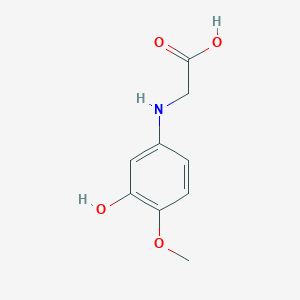
N-(3-Hydroxy-4-methoxyphenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxy-4-methoxyphenyl)glycine, also known as mGluR5 antagonist, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a member of the G protein-coupled receptor family. The mGluR5 receptor is widely distributed in the central nervous system, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(3-Hydroxy-4-methoxyphenyl)glycine acts as a competitive antagonist of the N-(3-Hydroxy-4-methoxyphenyl)glycine receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the activation of this receptor, N-(3-Hydroxy-4-methoxyphenyl)glycine reduces the excitability of neurons and modulates the release of neurotransmitters. This mechanism of action has been implicated in the therapeutic effects of N-(3-Hydroxy-4-methoxyphenyl)glycine in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(3-Hydroxy-4-methoxyphenyl)glycine has been shown to have a range of biochemical and physiological effects. It reduces the release of glutamate and other excitatory neurotransmitters, which can lead to a decrease in neuronal excitability. It also modulates the release of dopamine, serotonin, and other neurotransmitters, which can have an impact on mood, motivation, and reward. In addition, N-(3-Hydroxy-4-methoxyphenyl)glycine has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Hydroxy-4-methoxyphenyl)glycine has several advantages for lab experiments. It is a potent and selective antagonist of the N-(3-Hydroxy-4-methoxyphenyl)glycine receptor, which allows for precise modulation of glutamate neurotransmission. It is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to its use. N-(3-Hydroxy-4-methoxyphenyl)glycine has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in some animal models.
Direcciones Futuras
There are several future directions for the study of N-(3-Hydroxy-4-methoxyphenyl)glycine. One area of research is the development of more potent and selective N-(3-Hydroxy-4-methoxyphenyl)glycine antagonists, which could have improved therapeutic efficacy. Another area of research is the investigation of the role of N-(3-Hydroxy-4-methoxyphenyl)glycine in other neurological and psychiatric disorders, such as epilepsy and autism spectrum disorder. Additionally, the use of N-(3-Hydroxy-4-methoxyphenyl)glycine in combination with other drugs or therapies could be explored as a potential treatment strategy. Finally, the development of novel delivery methods for N-(3-Hydroxy-4-methoxyphenyl)glycine could improve its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, N-(3-Hydroxy-4-methoxyphenyl)glycine is a promising compound that has potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action as a competitive antagonist of the N-(3-Hydroxy-4-methoxyphenyl)glycine receptor has been implicated in its neuroprotective and modulatory effects. Although there are some limitations to its use, N-(3-Hydroxy-4-methoxyphenyl)glycine has several advantages for lab experiments and has generated significant interest in the scientific community. Ongoing research into its applications and mechanisms of action could lead to the development of novel therapies for a range of disorders.
Métodos De Síntesis
The synthesis of N-(3-Hydroxy-4-methoxyphenyl)glycine involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with glycine in the presence of a catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3-Hydroxy-4-methoxyphenyl)glycine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. It also has potential applications in the treatment of addiction, anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
2-(3-hydroxy-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-8-3-2-6(4-7(8)11)10-5-9(12)13/h2-4,10-11H,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATAJSCXYFDJJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615566 |
Source


|
| Record name | N-(3-Hydroxy-4-methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-4-methoxyphenyl)glycine | |
CAS RN |
117427-57-3 |
Source


|
| Record name | N-(3-Hydroxy-4-methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
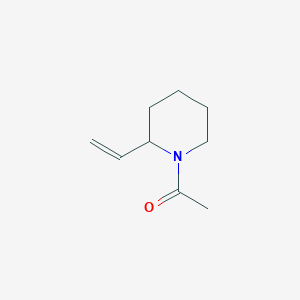
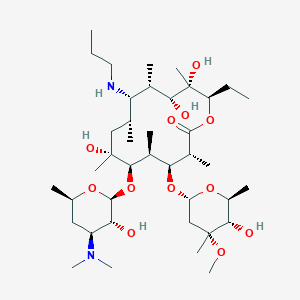



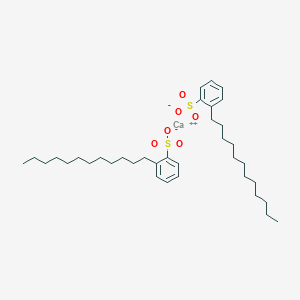

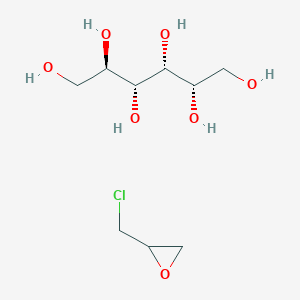

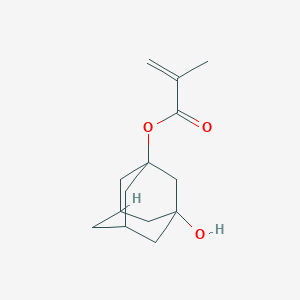
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
